3-Bromo-4-methoxypyridine-2-carboxylic acid
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Overview
Description
3-Bromo-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-4-methoxypyridine-2-carboxylic acid typically involves the bromination of 4-methoxypyridine followed by carboxylation. One common method starts with 4-methoxypyridine, which undergoes bromination using bromine or a brominating agent to yield 3-bromo-4-methoxypyridine. This intermediate is then subjected to carboxylation to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on reducing impurities, optimizing reaction conditions, and ensuring environmental compliance by minimizing waste and using safer reagents .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-methoxypyridine-2-carboxylic acid is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is valuable in medicinal chemistry for the development of new drugs and in organic synthesis for creating complex molecules . Its derivatives may exhibit biological activity, making it a useful compound in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxypyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the structure of the derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: Similar in structure but lacks the carboxylic acid group.
4-Bromopyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.
3-Hydroxy-4-methoxypyridine-2-carboxylic acid: Similar but with a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-4-methoxypyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination of functional groups makes it versatile for various chemical reactions and applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H6BrNO3 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
3-bromo-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI Key |
PFGDLWWTOWVIDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)Br |
Origin of Product |
United States |
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